![molecular formula C13H17ClF3NO B3027761 4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride CAS No. 1380300-49-1](/img/structure/B3027761.png)
4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride
Vue d'ensemble
Description
“4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride” is a chemical compound with the molecular formula C13H17ClF3NO and a molecular weight of 295.73 . It is primarily used for research and development .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxan-4-yl group and a methanamine group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.73 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the sources I found .Applications De Recherche Scientifique
Agrochemicals and Crop Protection
Trifluoromethylpyridine (TFMP) derivatives play a crucial role in safeguarding crops from pests. The introduction of TFMP-containing agrochemicals has significantly impacted crop protection. Notably, fluazifop-butyl , the first TFMP derivative, paved the way for subsequent compounds. Over 20 new TFMP-containing agrochemicals now have ISO common names. These derivatives owe their biological activity to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceutical Industry
Several TFMP derivatives have applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The unique properties of TFMP contribute to their efficacy in drug development .
Veterinary Medicine
In the veterinary industry, two products containing the TFMP moiety have been granted market approval. These compounds demonstrate promise in addressing animal health concerns .
Intermediate Synthesis
TFMP derivatives serve as valuable intermediates in organic synthesis. Researchers utilize them to construct more complex molecules, capitalizing on the trifluoromethyl group’s reactivity and stability .
Chemical Properties and Reactivity
The trifluoromethyl group enhances the chemical properties of compounds. Its unique electronic effects influence reactivity, solubility, and lipophilicity. Researchers explore these properties to design novel molecules with specific functions .
Vapor-Phase Reactions
TFMP derivatives participate in vapor-phase reactions, contributing to the development of functional materials. Their ability to undergo specific transformations in the gas phase makes them valuable in material science .
Mécanisme D'action
Safety and Hazards
According to the safety data sheet, if inhaled, it’s advised to remove the person to fresh air and keep them comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth and seek medical attention if unwell . It’s also recommended to wear proper protective equipment when handling this compound .
Orientations Futures
Propriétés
IUPAC Name |
[4-[2-(trifluoromethyl)phenyl]oxan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-4-2-1-3-10(11)12(9-17)5-7-18-8-6-12;/h1-4H,5-9,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQMQVZUGDMESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=CC=C2C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1380300-49-1 | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-4-[2-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




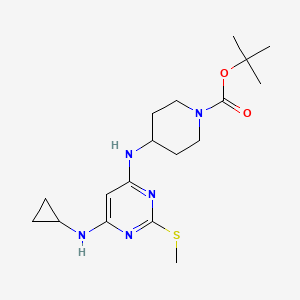

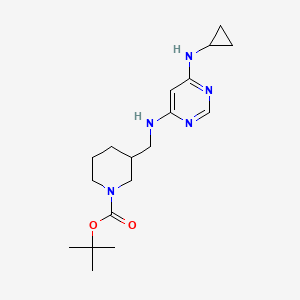
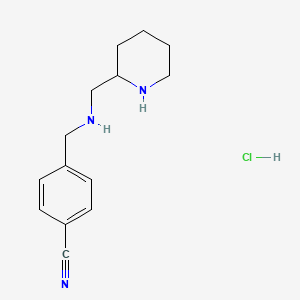
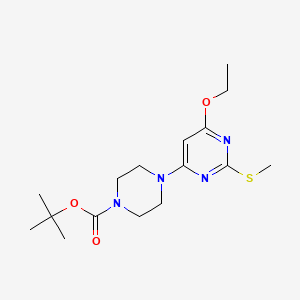
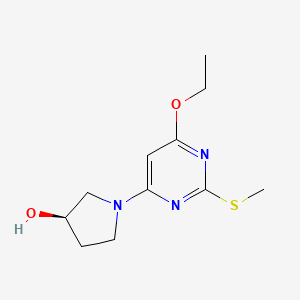
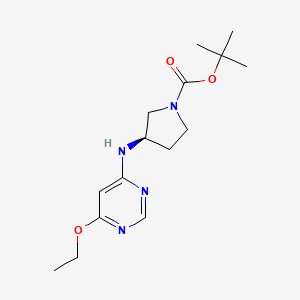

![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B3027690.png)

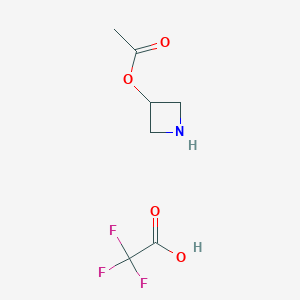
![6,6-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B3027698.png)
![[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3027700.png)